molecular formula C8H19N3O2S B1623837 N,N-diethylpiperazine-1-sulfonamide CAS No. 98545-23-4

N,N-diethylpiperazine-1-sulfonamide

Cat. No. B1623837
CAS RN: 98545-23-4
M. Wt: 221.32 g/mol
InChI Key: QUYMXIDXMJTALA-UHFFFAOYSA-N
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Description

“N,N-diethylpiperazine-1-sulfonamide” is a chemical compound with the molecular formula C8H19N3O2S . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of “N,N-diethylpiperazine-1-sulfonamide” consists of a piperazine ring substituted with a sulfonamide group and two ethyl groups . The InChI code for this compound is 1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“N,N-diethylpiperazine-1-sulfonamide” is a powder at room temperature . The molecular weight of the hydrochloride salt form of this compound is 257.78 .

Scientific Research Applications

New Synthetic Methods for Sulfonamides

A novel synthesis method for sulfonamides has been developed to yield potent and selective adenosine A2B receptor antagonists. This method addresses challenges in traditional sulfonamide formation, offering an efficient pathway to produce compounds with significantly enhanced potency at A2B receptors, exemplified by the compound PSB-601 (Luo Yan et al., 2006).

Ecotoxicological Impact

Research on the ecotoxicity of sulfonamides has shown that these compounds, widely used in veterinary medicine, pose a risk to non-target organisms such as algae and duckweed, highlighting the environmental impact of pharmaceutical contaminants (A. Białk-Bielińska et al., 2011).

Antibacterial and Antiviral Properties

Sulfonamides have been identified as having substantial anticancer and antiviral activities. They inhibit various tumor cell growths and viral replications by mechanisms including carbonic anhydrase inhibition, disruption of microtubule assembly, and inhibition of matrix metalloproteinases (A. Scozzafava et al., 2003).

Environmental Fate and Transport

Studies have also focused on the environmental fate of sulfonamide antibiotics, particularly their transport with surface runoff on grassland treated with manure from treated animals. This research emphasizes the enhanced mobility of sulfonamides in the environment, contributing to their widespread contamination (M. Burkhardt et al., 2005).

Pharmaceutical Applications

Sulfonamide compounds are explored for a variety of pharmaceutical applications, including as inhibitors for enzymes like 11beta-hydroxysteroid dehydrogenase type 1, indicating their potential in treating conditions like type 2 diabetes (T. Barf et al., 2002).

Antibacterial Activity Enhancement

Research into modifying sulfonamide structures has led to new derivatives with enhanced antibacterial activities. These modifications aim to improve the efficacy of sulfonamides against various bacterial strains, potentially offering new avenues for antibiotic development (A. Alsughayer et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N,N-diethylpiperazine-1-sulfonamide” is not mentioned, sulfonamides are generally known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety information for “N,N-diethylpiperazine-1-sulfonamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYMXIDXMJTALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429368
Record name N,N-diethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethylpiperazine-1-sulfonamide

CAS RN

98545-23-4
Record name N,N-diethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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